Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate
Overview
Description
Scientific Research Applications
Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a specialty product for proteomics research , and its specific targets may vary depending on the context of the study.
Action Environment
The action, efficacy, and stability of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other interacting molecules in the cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate can be achieved through the reaction of methyl acetate with tetrahydropyran . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to specific conditions to facilitate the reaction. The product is then purified through distillation or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Comparison with Similar Compounds
Ethyl 2-(tetrahydro-2H-pyran-4-YL)acetate: Similar in structure but with an ethyl group instead of a methyl group.
4-Isobutyldihydro-2H-pyran-2,6(3H)-dione: Another compound with a tetrahydropyran ring but different functional groups.
Uniqueness: Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
methyl 2-(oxan-4-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-10-8(9)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZRATSFTMXYLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674419 | |
Record name | Methyl (oxan-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156002-64-1 | |
Record name | Methyl (oxan-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.